1-((Trimethylsilyl)ethynyl)cyclobutanol

Lipophilicity Chromatographic retention Physicochemical property prediction

1-((Trimethylsilyl)ethynyl)cyclobutanol (CAS 487063-43-4) is a tertiary cyclobutanol bearing a trimethylsilyl (TMS)-protected ethynyl group at the ring 1‑position. It belongs to the class of silyl‑protected alkynyl alcohols used as modular building blocks in medicinal chemistry and complex molecule synthesis.

Molecular Formula C9H16OSi
Molecular Weight 168.31 g/mol
Cat. No. B13997358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((Trimethylsilyl)ethynyl)cyclobutanol
Molecular FormulaC9H16OSi
Molecular Weight168.31 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C#CC1(CCC1)O
InChIInChI=1S/C9H16OSi/c1-11(2,3)8-7-9(10)5-4-6-9/h10H,4-6H2,1-3H3
InChIKeyWKFQDESOSQDVKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-((Trimethylsilyl)ethynyl)cyclobutanol: Technical Baseline for Procurement and Synthetic Utility


1-((Trimethylsilyl)ethynyl)cyclobutanol (CAS 487063-43-4) is a tertiary cyclobutanol bearing a trimethylsilyl (TMS)-protected ethynyl group at the ring 1‑position. It belongs to the class of silyl‑protected alkynyl alcohols used as modular building blocks in medicinal chemistry and complex molecule synthesis . The TMS group serves as a temporary protecting group for the terminal alkyne, enabling selective transformations at the hydroxyl or ring positions while preventing undesired alkyne side reactions such as oxidative homocoupling [1]. The compound is commercially available at 98% purity and is predominantly employed as a storable, latent form of 1‑ethynylcyclobutanol, which is the active substrate for downstream enantioselective rearrangements and cross‑coupling reactions [2].

Why 1-((Trimethylsilyl)ethynyl)cyclobutanol Cannot Be Replaced by Generic Cyclobutanol or Unprotected Alkynyl Analogs


In‑class compounds such as simple cyclobutanol, 1‑ethynylcyclobutanol, or regioisomeric 2‑[(trimethylsilyl)ethynyl]cyclobutan‑1‑ol are not functionally interchangeable with 1‑((trimethylsilyl)ethynyl)cyclobutanol. The unprotected terminal alkyne of 1‑ethynylcyclobutanol is susceptible to oxidative Glaser‑type homocoupling and can undergo premature metal‑catalyzed cyclization during multistep sequences, compromising overall yield and purity [1]. The TMS group in the target compound suppresses these pathways, enabling orthogonal protection strategies [2]. Furthermore, regioisomeric variants that place the ethynyl substituent at the C2 rather than C1 position fail to undergo the synthetically valuable gold‑catalyzed ring‑expansion/desymmetrization that produces chiral α‑methylenecyclopentanones, because the tertiary alcohol must be geminal to the migrating C–C bond for productive reactivity [3]. These functional and positional requirements mean that sourcing the correct isomer with the TMS cap intact is a prerequisite for achieving the yields and selectivities reported in the primary literature.

Quantitative Head-to-Head Evidence for 1-((Trimethylsilyl)ethynyl)cyclobutanol Versus Closest Analogs


Lipophilicity Shift (LogP) Relative to the Desilylated Terminal Alkyne

The TMS cap of 1-((trimethylsilyl)ethynyl)cyclobutanol imparts a substantial increase in calculated LogP compared to its desilylated congener 1‑ethynylcyclobutanol. Vendor‑reported data for the target compound give a LogP of 1.78 , whereas the ACD/Labs‑predicted LogP for 1‑ethynylcyclobutanol is 0.60 . This ΔLogP of +1.18 translates into markedly different chromatographic retention behaviour on reverse‑phase silica, facilitating easier separation of the protected intermediate from more polar reaction components during purification by flash chromatography or preparative HPLC.

Lipophilicity Chromatographic retention Physicochemical property prediction

Facilitates Enantioselective Gold-Catalyzed Desymmetrization with Up to 95% Yield and 90% ee

1-((Trimethylsilyl)ethynyl)cyclobutanol serves as the direct precursor to 1‑ethynylcyclobutanol via mild desilylation (K₂CO₃, MeOH, CH₂Cl₂) [1]. The liberated terminal alkyne is then employed in a highly enantioselective gold(I)‑catalyzed ring‑expansion desymmetrization that yields chiral α‑methylenecyclopentanones. Under optimised conditions (5 mol% (S)‑L7AuCl, 10 mol% NaBArF₄, CH₂Cl₂, rt), the model substrate derived from this desilylation protocol affords the cyclopentanone product in 95% isolated yield with 90% enantiomeric excess [2]. In parallel kinetic resolution experiments with C2‑substituted substrates, regioisomeric cyclopentanones are obtained with ≥96% ee [2]. In contrast, when the unfunctionalized phosphine ligand (S)-L0 is used—lacking the remote basic group essential for gold–ligand cooperation—the reaction yields only a trace amount (3%) of the desired product [2], confirming that the combination of the 1‑ethynylcyclobutanol scaffold (accessible only from the TMS precursor) and the bifunctional ligand is critical for productive catalysis.

Enantioselective catalysis Gold catalysis Cyclopentanone synthesis

Regioisomeric Specificity: C1- vs. C2-Substituted Cyclobutanol Reactivity

The 1‑substituted regioisomer (target compound) places the ethynyl group and the tertiary hydroxyl group on the same carbon, which is a prerequisite for the ring‑expansion pathway that converts cyclobutanol substrates into cyclopentanones via 1,2‑alkyl migration [1]. The 2‑substituted regioisomer 2‑[2‑(trimethylsilyl)ethynyl]cyclobutan‑1‑ol (CAS 2172098‑66‑5) positions the hydroxyl group on a different ring carbon from the ethynyl substituent, which would lead to a different (and synthetically less useful) migration outcome or no reaction under the same gold‑catalyzed conditions. The Mn‑catalyzed oxidative ring‑opening cyanation/ethynylation methodology reported for cyclobutanol derivatives further illustrates that the substitution pattern on the cyclobutanol ring governs both the regiochemistry and efficiency of C–C bond‑forming events, with the target 1‑substituted scaffold being the primary substrate class for γ‑functionalized ketone synthesis [2].

Regiochemistry Ring expansion Substrate scope

Purity Specification Benchmarking Against Fluorinated and Deoxy Analogs

The target compound is supplied at a certified purity of 98% (GC/HPLC) by the major commercial vendor . By comparison, the closest fluorinated analog 3,3‑difluoro‑1‑((trimethylsilyl)ethynyl)cyclobutanol (CAS 1884164‑48‑0) is offered at 97% purity , while the deoxy analog (cyclobutylethynyl)trimethylsilane (CAS 1268810‑13‑4) has no widely published commercial purity specification . The 1% higher purity specification (98% vs. 97%) may appear modest, but for applications in catalytic asymmetric methodology development—where trace metal or organic impurities can poison sensitive gold or palladium catalysts—even a 1% purity differential can have a measurable impact on reaction reproducibility.

Purity Quality control Vendor specification

Optimal Research and Industrial Application Scenarios for 1-((Trimethylsilyl)ethynyl)cyclobutanol


Protected Alkyne Donor for Enantioselective Gold-Catalyzed Cyclopentanone Synthesis

The compound is the preferred starting material for laboratories performing gold(I)‑catalyzed desymmetrization or parallel kinetic resolution of cyclobutanol substrates. Mild desilylation with K₂CO₃/MeOH liberates 1‑ethynylcyclobutanol, which under the published (S)‑L7AuCl/NaBArF₄ system affords chiral α‑methylenecyclopentanones in up to 95% isolated yield and ≥96% ee [1]. The TMS protection strategy prevents alkyne homocoupling during storage and handling, ensuring consistent substrate quality for catalytic methodology development.

Key Intermediate in NIK (NF-κB-Inducing Kinase) Inhibitor Synthesis

The desilylated product 1‑ethynylcyclobutanol is employed as a Sonogashira coupling partner in the construction of tricyclic NIK inhibitors claimed in Genentech patent US20130217666A1 [2]. The TMS-protected precursor offers logistical advantages for medicinal chemistry groups by providing a bench‑stable form of the alkynyl cyclobutanol fragment that can be deprotected in situ immediately before the cross‑coupling step, minimising decomposition of the terminal alkyne.

Substrate for Manganese-Catalyzed Oxidative Ring-Opening to γ-Functionalized Ketones

Cyclobutanol derivatives bearing the 1‑substituted motif serve as substrates for Mn‑catalyzed oxidative ring‑opening cyanation and ethynylation, a methodology that regiospecifically installs cyano or ethynyl C2 units at the γ‑position of ketones at room temperature [3]. Although the published scope primarily employs simpler cyclobutanol substrates, the TMS-protected ethynyl variant represents a logical extension for generating densely functionalized acyclic building blocks while preserving the alkyne as a latent handle for further diversification.

Building Block for Solvatochromic Fluorophore and Imaging Agent Synthesis

Structurally related TMS‑alkynyl alcohol reagents such as DMTB (2,3‑dimethylene‑4‑trimethylsilylbutan‑1‑ol) have been validated in the synthesis of solvatochromic fluorophores (e.g., 6‑DMA) via serial Diels–Alder cycloadditions [4]. The target compound, with its strained cyclobutanol core and masked alkyne, offers analogous potential as a recursive diene precursor for polycyclic fluorophore construction, where the TMS group ensures chemoselective initial cycloaddition without competing alkyne participation.

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